N-TERT-BUTYL-2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]ACETAMIDE
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Overview
Description
N-TERT-BUTYL-2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-TERT-BUTYL-2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]ACETAMIDE typically involves the formation of the thiazole ring followed by the introduction of the tert-butyl and acetamide groups. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Introduction of the tert-Butyl Group: This step may involve the alkylation of the thiazole ring using tert-butyl halides in the presence of a base.
Acetamide Formation: The final step could involve the acylation of the thiazole derivative with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-TERT-BUTYL-2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of thiazolidines.
Scientific Research Applications
N-TERT-BUTYL-2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]ACETAMIDE may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in the study of enzyme inhibition or receptor binding.
Medicine: Possible development as a pharmaceutical agent for the treatment of various diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-TERT-BUTYL-2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]ACETAMIDE would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as 2-aminothiazole, thiamine (vitamin B1), and benzothiazole.
Acetamide Derivatives: Compounds like acetanilide, N-phenylacetamide, and N-methylacetamide.
Uniqueness
N-TERT-BUTYL-2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, potentially affecting its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C14H18N2OS2 |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
N-tert-butyl-2-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)acetamide |
InChI |
InChI=1S/C14H18N2OS2/c1-9-15-13(10-6-5-7-18-10)11(19-9)8-12(17)16-14(2,3)4/h5-7H,8H2,1-4H3,(H,16,17) |
InChI Key |
URYKJDZYMGSNJM-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(S1)CC(=O)NC(C)(C)C)C2=CC=CS2 |
Canonical SMILES |
CC1=NC(=C(S1)CC(=O)NC(C)(C)C)C2=CC=CS2 |
Origin of Product |
United States |
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